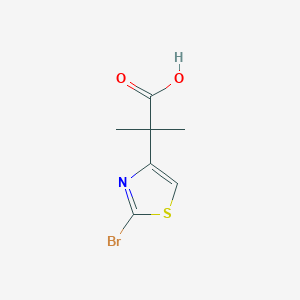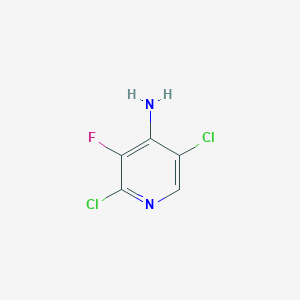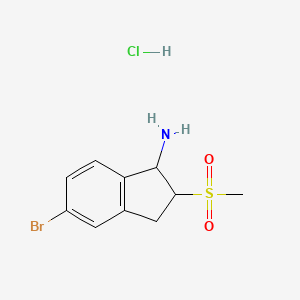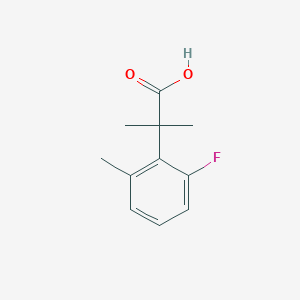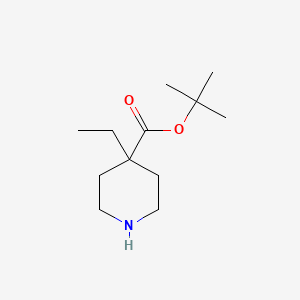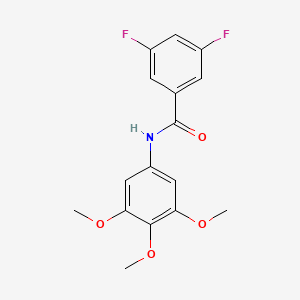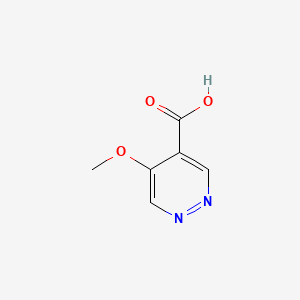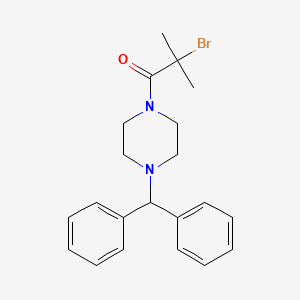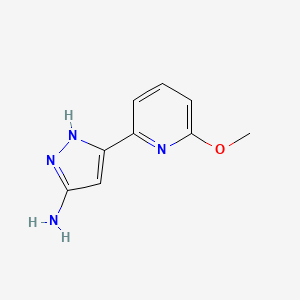
5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Methoxypyridin-2-yl)-1H-pyrazol-3-amine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazol ring substituted with a methoxy group at the 6-position of the pyridine ring and an amine group at the 3-position of the pyrazol ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine typically involves a multi-step process. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrazole under palladium catalysis. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, can optimize yield and purity.
化学反応の分析
Types of Reactions: 5-(6-Methoxypyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are tin chloride and iron powder.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazoles.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive compounds that can interact with biological targets.
Industry: It is used in the production of materials with specific properties, such as enhanced stability and reactivity.
作用機序
The mechanism by which 5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors, leading to the modulation of biological processes. The specific pathways involved would depend on the context of its use and the biological system .
類似化合物との比較
Pyrazole derivatives: Other pyrazole compounds with different substituents.
Pyridine derivatives: Pyridine compounds with various functional groups.
Uniqueness: 5-(6-Methoxypyridin-2-yl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C9H10N4O |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
5-(6-methoxypyridin-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4O/c1-14-9-4-2-3-6(11-9)7-5-8(10)13-12-7/h2-5H,1H3,(H3,10,12,13) |
InChIキー |
GGQOUYXUFVTRQA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=N1)C2=CC(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


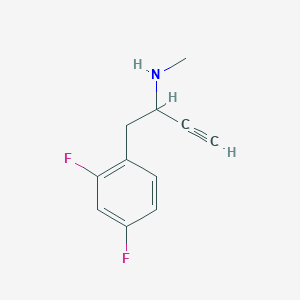

![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15318776.png)

